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Compound of Interest

Compound Name:
methyl 3-phenyl-2H-azirine-2-

carboxylate

Cat. No.: B094424 Get Quote

The following table summarizes key crystallographic data for a recently synthesized 3-phenyl-

2H-azirine derivative, providing a quantitative basis for structural comparison.[1][2][3][4][5][6]
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Note: This data is for a specific derivative and serves as an example of the detailed structural

information obtainable through X-ray crystallography. The geometries of the azirine rings in

these compounds have been compared with other known 3-amino-2H-azirine structures.[2][3]

[4][5] A notable feature in many of these structures is the unusually long formal N—C single

bond, which is approximately 1.57 Å.[2][3][4]

Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other

spectroscopic methods are routinely used for the characterization of 3-phenyl-2H-azirine

derivatives.
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Technique
Information
Provided

Advantages Limitations

X-ray Crystallography

Precise 3D molecular

structure, bond

lengths, bond angles,

stereochemistry, and

crystal packing.

Provides definitive

structural proof.

Requires a single,

high-quality crystal;

not suitable for

amorphous solids or

liquids.

NMR Spectroscopy

Information about the

chemical environment

of atoms (¹H, ¹³C),

connectivity, and

stereochemistry in

solution.[7][8]

Non-destructive;

provides data on the

molecule's structure

and dynamics in

solution.

Does not provide the

precise 3D structure

or bond

lengths/angles.

Mass Spectrometry

Molecular weight and

fragmentation

patterns, which help in

determining the

molecular formula.[7]

High sensitivity;

requires a very small

amount of sample.

Does not provide

information on the 3D

arrangement of

atoms.

Infrared (IR)

Spectroscopy

Presence of specific

functional groups

based on the

absorption of infrared

radiation.[1][7]

Fast and simple;

provides a molecular

fingerprint.

Provides limited

information on the

overall molecular

structure.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of 3-

phenyl-2H-azirine derivatives, based on standard crystallographic procedures.[1][6][9]

1. Synthesis and Crystallization:

The desired 3-phenyl-2H-azirine derivative is synthesized according to established

procedures.[1][5][10]
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Single crystals suitable for X-ray diffraction are grown. A common method is the slow

evaporation of a solvent from a saturated solution of the compound. For example, colorless

crystals of 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine were obtained by

recrystallization from a mixture of Et₂O and hexane.[1][6]

2. Data Collection:

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize

thermal vibrations and potential degradation.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a

detector, is used to collect the diffraction data.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at

different orientations.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space

group.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined using full-matrix least-squares on F² to minimize the

difference between the observed and calculated structure factors.

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed

in calculated positions and refined using a riding model.

The final structure is validated using tools like CHECKCIF.

Experimental Workflow for X-ray Crystallography
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Caption: Experimental workflow for single-crystal X-ray crystallography.
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In conclusion, X-ray crystallography is an indispensable tool for the definitive structural

characterization of 3-phenyl-2H-azirine derivatives, providing detailed insights that are

complementary to other analytical techniques. The combination of these methods allows for a

comprehensive understanding of these synthetically versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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